molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate CAS No. 431977-37-6

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2930535
CAS No.: 431977-37-6
M. Wt: 474.87
InChI Key: WXJFUSCOPXOLKU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is known for its diverse biological activities and chemical reactivity. The presence of functional groups such as chloro, nitro, and sulfonamido further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Naphthofuran Formation: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable electrophile.

    Functional Group Introduction: The introduction of the 4-chloro-3-nitrobenzenesulfonamido group can be achieved through a series of substitution reactions. For instance, a chlorination reaction followed by nitration and sulfonamidation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamido group can mimic natural substrates of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromo-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
  • Methyl 5-(4-chloro-3-aminobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
  • Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-ethylnaphtho[1,2-B]furan-3-carboxylate

Uniqueness

Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and sulfonamido groups in the naphthofuran core makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFUSCOPXOLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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